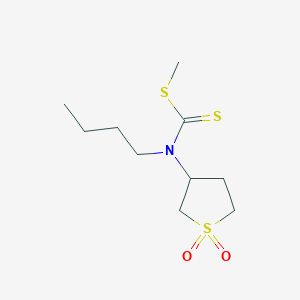![molecular formula C32H30N2O5 B11609869 methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11609869.png)
methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound with a unique structure that includes a cyclopropylcarbonyl group, a hydroxy group, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dibenzo[b,e][1,4]diazepine core, followed by the introduction of the cyclopropylcarbonyl group, the hydroxy group, and the methoxyphenyl group. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
化学反应分析
Types of Reactions
Methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving the dibenzo[b,e][1,4]diazepine core.
Medicine: As a potential therapeutic agent due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves its interaction with specific molecular targets and pathways. The cyclopropylcarbonyl group and the hydroxy group may play key roles in binding to these targets, while the methoxyphenyl group may influence the compound’s overall activity and selectivity.
相似化合物的比较
Similar Compounds
- Methyl 4-[10-(cyclopropylcarbonyl)-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
- Methyl 4-[10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
Uniqueness
Methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is unique due to the presence of the hydroxy group and the methoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C32H30N2O5 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC 名称 |
methyl 4-[5-(cyclopropanecarbonyl)-9-(4-methoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate |
InChI |
InChI=1S/C32H30N2O5/c1-38-24-15-13-19(14-16-24)23-17-26-29(28(35)18-23)30(20-7-11-22(12-8-20)32(37)39-2)34(31(36)21-9-10-21)27-6-4-3-5-25(27)33-26/h3-8,11-16,21,23,30,33H,9-10,17-18H2,1-2H3 |
InChI 键 |
ZHNYLSZQPINXHU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5CC5)C6=CC=C(C=C6)C(=O)OC)C(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B11609804.png)
![methyl (4Z)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11609811.png)
![1-[(3aS,4R,9bR)-4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11609822.png)
![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B11609832.png)
![3-[1-(3,5-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11609834.png)
![(5E)-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11609848.png)
![2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11609856.png)
![Methyl 5-{4-[benzyl(ethyl)amino]phenyl}-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11609859.png)
![3-methyl-4-(5-{(Z)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11609861.png)

![ethyl (5E)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11609868.png)
![2-{[(E)-{3-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11609878.png)
![N-(3-chlorophenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine](/img/structure/B11609883.png)
![4-chloro-2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11609887.png)
